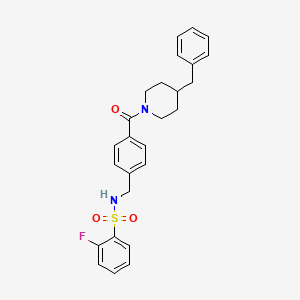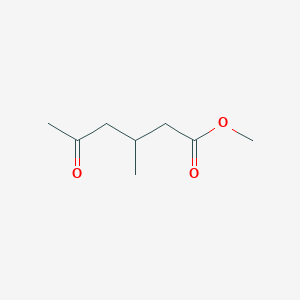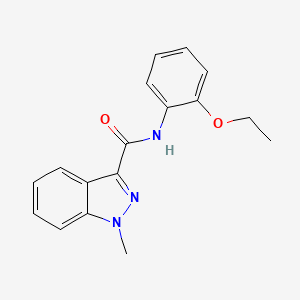![molecular formula C17H21NO B2871038 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-4-phenylbutan-1-one CAS No. 1797286-71-5](/img/structure/B2871038.png)
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-4-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a bicyclic structure (azabicyclo[3.2.1]oct-2-en-8-yl) and a phenylbutan-1-one group. The azabicyclo[3.2.1]oct-2-en-8-yl group is a type of bicyclic compound containing nitrogen, and phenylbutan-1-one is a type of ketone with a phenyl group attached .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the bicyclic structure, possibly through a Diels-Alder reaction or other cyclization process, followed by the attachment of the phenylbutan-1-one group .Molecular Structure Analysis
The molecular structure would be determined by the specific arrangement of atoms and bonds in the molecule. The bicyclic structure would likely contribute to the rigidity and three-dimensional shape of the molecule .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. The ketone could potentially undergo reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure and functional groups. For example, the presence of a ketone could influence its polarity and solubility .Applications De Recherche Scientifique
Antipsychotic Potential of Muscarinic Receptor Ligands
Research has explored the antipsychotic-like activity of muscarinic receptor ligands, such as PTAC, showing potential in medical treatment for schizophrenia. PTAC, a potent muscarinic receptor ligand, exhibits partial agonist effects at muscarinic M2 and M4 receptors and antagonist effects at M1, M3, and M5 receptors. This compound demonstrates functional dopamine receptor antagonism without affinity for dopamine receptors, suggesting a new approach in schizophrenia treatment (Bymaster et al., 1998).
Metabolism Studies
Metabolism studies of gliclazide have identified several metabolites, providing insight into the biotransformation and excretory pathways of similar compounds. This research highlights the importance of understanding metabolic pathways in drug development and therapeutic applications (Oida et al., 1985).
Antidepressant Effects of Tropane Compounds
Tropane analogs, studied for their selective inhibition of serotonin or dopamine uptake, have demonstrated potential antidepressant effects in preclinical models. Such compounds offer insights into developing new treatments for depression, showcasing the therapeutic potential of selective monoamine uptake inhibitors (Hemby et al., 1997).
Imaging and Diagnostic Applications
Compounds similar to the one have been utilized in imaging studies, such as SPET imaging with iodine-123 labelled IQNP, to investigate muscarinic acetylcholine receptors. These studies provide valuable information on receptor distribution and function, contributing to our understanding of neurological conditions (Nobuhara et al., 2001).
Pharmacokinetics and Therapeutic Evaluation
Pharmacokinetic and therapeutic evaluations of new compounds, such as cefamandole, are crucial in assessing their efficacy and safety for treating infections. Such studies help in determining optimal dosing regimens for maximum therapeutic benefit with minimal side effects (Ah & Naber, 1980).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c19-17(11-4-8-14-6-2-1-3-7-14)18-15-9-5-10-16(18)13-12-15/h1-3,5-7,9,15-16H,4,8,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBYYYGWJCGHJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-4-phenylbutan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2870968.png)




![N-benzyl-1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2870975.png)
![2-(4-(isopropylsulfonyl)phenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2870976.png)
![3-(piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2870979.png)